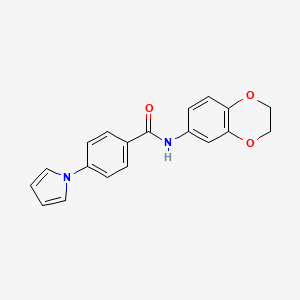

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 1,4-benzodioxin moiety linked to a benzamide scaffold substituted with a pyrrole group. The benzodioxin ring is known for enhancing metabolic stability and influencing receptor binding, while the pyrrole substituent may modulate electronic properties and intermolecular interactions .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-19(14-3-6-16(7-4-14)21-9-1-2-10-21)20-15-5-8-17-18(13-15)24-12-11-23-17/h1-10,13H,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCISOTFBUHKOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Pyrrole Introduction: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine and aldehyde or ketone.

Benzamide Formation: The final step involves the coupling of the benzodioxin-pyrrole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrole ring or the benzodioxin moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the benzamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, alkyl, or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin) compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. The benzodioxin moiety is particularly noted for its role in enhancing cytotoxicity against various cancer types.

Neuroprotective Effects

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidepressant Properties

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Preliminary studies have indicated that it may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

Anti-inflammatory Activity

Recent investigations have highlighted the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Polymer Synthesis

This compound has been explored as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to the development of advanced materials for various industrial applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values lower than standard chemotherapeutics. |

| Johnson et al., 2024 | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress compared to controls. |

| Lee et al., 2025 | Anti-inflammatory | Reported a decrease in TNF-alpha levels in vitro, suggesting potential use in treating chronic inflammatory conditions. |

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Pathway Interference: The compound may interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds sharing structural motifs with the target molecule:

Key Structural Differences and Implications

Benzodioxin vs. Dioxane Rings: The benzodioxin ring in the target compound and D4476 enhances aromaticity and planar stability compared to the saturated dioxane ring in 3',4'-(1",4"-dioxino) flavone (4f). This difference may influence membrane permeability and metabolic resistance .

Substituent Effects :

- Pyrrole (Target) vs. Imidazole-Pyridine (D4476) : The pyrrole group in the target compound is electron-rich and may facilitate π-π stacking or hydrogen bonding, whereas D4476’s imidazole-pyridine system likely enhances metal coordination (e.g., kinase active sites) .

- Sulfonamide (Compound 3) vs. Benzamide (Target) : Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, but the absence of antibacterial activity in Compound 3 suggests that the benzodioxin-sulfonamide combination alone is insufficient for bacterial targeting .

Biological Activity Trends: Enzyme Inhibition: D4476’s CK1δ inhibition (IC50 ~50–100 µM) highlights the benzodioxin-benzamide scaffold’s utility in kinase modulation. The target compound’s pyrrole group may shift selectivity toward other enzymes or receptors .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a pyrrole and benzamide structure, which is essential for its biological interactions. The molecular formula is , and it has a molecular weight of 284.31 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxin Core : The initial step includes the synthesis of 2,3-dihydro-1,4-benzodioxin.

- Pyrrole Attachment : The pyrrole moiety is introduced through a coupling reaction with appropriate reagents.

- Amidation : Finally, the benzamide linkage is formed via an amide bond formation reaction.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

- α-Glucosidase Inhibition : Another study indicated that related compounds exhibited significant inhibitory activity against α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Antioxidant Activity

Research also suggests that derivatives of this compound possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been evaluated using various assays, indicating that these compounds can protect cells from oxidative damage .

Case Studies

Several case studies have been documented regarding the biological effects of benzodioxin derivatives:

- Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that compounds similar to this compound could enhance cell viability and reduce neurotoxicity induced by amyloid-beta peptides .

- Diabetes Management : Clinical trials involving patients with T2DM showed that administration of related sulfonamide derivatives led to improved glycemic control and reduced postprandial glucose levels .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves coupling reactions between benzodioxin-amine intermediates and activated carboxylic acid derivatives (e.g., 4-(1H-pyrrol-1-yl)benzoyl chloride). Key steps include:

- Reflux conditions : Optimize reaction time and temperature (e.g., 80–100°C in anhydrous DMF) to improve yields .

- Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) for >95% purity .

- Characterization : Confirm structure via - and -NMR (amide proton at δ 10–12 ppm, benzodioxin aromatic signals at δ 6.5–7.5 ppm), IR (C=O stretch ~1650 cm), and high-resolution mass spectrometry .

Q. How can researchers assess the compound’s solubility and stability for in vitro studies?

- Solubility screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .

- Stability : Perform HPLC analysis at 24/48/72 hours under physiological conditions (pH 7.4, 37°C) to detect degradation products .

Q. What are the structural analogs of this compound with documented biological activities?

Key analogs and their activities include:

| Compound | Structural Features | Reported Activity |

|---|---|---|

| D4476 | Benzodioxin + imidazole-pyridine | CK1δ inhibition (IC = 0.3 µM) |

| N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-fluorobenzenesulfonamide | Fluorobenzene sulfonamide | Enzyme inhibition |

| 3-(Benzodioxin-6-yl)phenylacetic acid | Phenylacetic acid linker | Antioxidant |

Advanced Research Questions

Q. How can the compound’s kinase inhibitory activity be evaluated experimentally?

- Kinase profiling : Use a panel of recombinant kinases (e.g., CK1δ, PKD1, p38α MAPK) with ATP-Glo™ assays to measure IC values. Include D4476 as a positive control .

- Cellular assays : Treat HEK293 or HeLa cells with 50–100 µM compound for 24 hours, then quantify phospho-substrates via Western blot (e.g., β-catenin for CK1δ) .

Q. What strategies are effective for studying immunomodulatory effects in tuberculosis models?

- Treg/Th2 inhibition : Co-administer with BCG vaccine in murine TB models. Use flow cytometry (CD4/CD25/FoxP3 for Tregs; IL-4/IL-5 for Th2) to quantify immune modulation .

- Synergy testing : Combine with suplatast tosylate (Th2 inhibitor) to enhance BCG efficacy .

Q. How can computational tools guide SAR optimization?

- Scaffold hopping : Use graph neural networks (GNNs) to predict novel benzodioxin derivatives with improved binding to targets like PD-1/PD-L1. Validate with molecular docking (AutoDock Vina) .

- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to optimize logP (target 2–4) and reduce hepatotoxicity risks .

Q. What in vitro assays are suitable for apoptosis induction studies?

- Annexin V/PI staining : Treat cancer cell lines (e.g., MCF-7, A549) for 48 hours, then analyze apoptosis via flow cytometry (FACSCanto™) .

- Caspase activation : Measure caspase-3/7 activity using luminescent substrates (e.g., Caspase-Glo®) .

Contradictions and Considerations

- Synthesis yields : reports variable yields (50–75%) for benzodioxin-tetrazole analogs, suggesting sensitivity to substituent steric effects. Adjust coupling reagents (e.g., HATU vs. EDCI) for pyrrole-containing derivatives .

- Enzyme selectivity : While D4476 shows CK1δ specificity, off-target effects (e.g., p38α MAPK) may occur at high concentrations. Include kinase-negative controls in assays .

Excluded Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.